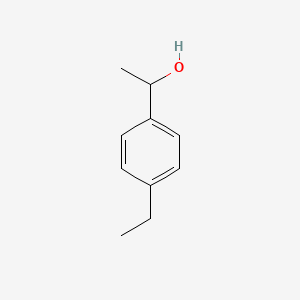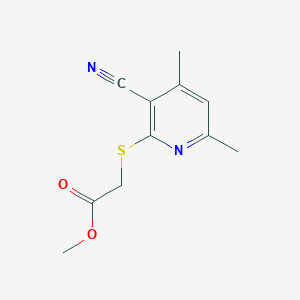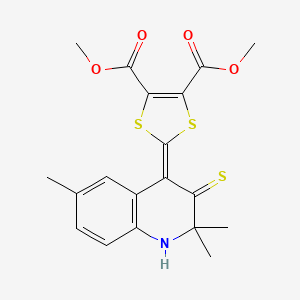![molecular formula C19H21N5O3 B2532670 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-18-5](/img/structure/B2532670.png)
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex tetracyclic structures related to "N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide" involves multiple steps and catalytic processes. For instance, the synthesis of 8,9-dihydroimidazo[4,5-c]pyrrolo[3,2-g]quinolin-4(5H)-one was achieved through a convergent pathway involving the coupling of hindered aromatic amines and subsequent Heck-type arylation . Similarly, the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones involved the evaluation of derivatives as inhibitors, with an efficient synthesis described for a compound selected for clinical trial . Moreover, a one-pot sequential reaction methodology was reported for the synthesis of pyrido[2',1':2,3]imidazo[4,5-c]quinolines, combining condensation, amination, and cyclization reactions .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of imidazoquinoline moieties, which are crucial for their biological activity. The tetracyclic skeletons often contain a quinoline framework fused with an imidazo[1,2-a]pyridine moiety . The presence of various substituents and functional groups, such as alkyl, alkoxy, or halogen, can significantly influence the potency and specificity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and often require specific conditions and catalysts. For example, the Brønsted acid-catalyzed reaction of 1,3-dimethylurea with pyrrolo[3,2,1-ij]quinolin-2-ones led to the formation of new biologically active molecules containing an imidazolone fragment . Additionally, a bimetallic relay-catalyzed cascade process was used to synthesize 1,2,3-triazole/quinoline-fused imidazo[1,2-a]pyridines, highlighting the importance of sustainable oxidants and reduced synthetic steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of specific substituents. For instance, the introduction of methyl groups at N-1 or N-3 positions resulted in weaker inhibitors, indicating the importance of the position of substituents for biological activity . The keto-enol tautomerism observed in solution for some of these compounds also suggests the dynamic nature of their chemical properties . The nickel complexes derived from these molecules exhibited good to high activities in ethylene oligomerization, demonstrating their potential in catalysis .
Aplicaciones Científicas De Investigación
Binding Affinity and Intrinsic Efficacy at GABAA/Benzodiazepine Receptor Imidazo[1,5-a]quinoxaline amides and carbamates, closely related to the chemical structure , demonstrate significant binding affinity to the GABAA/benzodiazepine receptor. They exhibit varying intrinsic efficacies, a key aspect in exploring their potential in modulating neurological and psychological processes (Tenbrink et al., 1994).
Catalysis in Synthesis of N-Fused Imidazole-Quinoline Conjugates Sulfamic acid-functionalized γ-Fe2O3 nanoparticles catalyze the synthesis of imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazol-quinoline derivatives. This process demonstrates the utility of these compounds in facilitating efficient, environmentally benign catalytic reactions, crucial for synthetic chemistry applications (Mouradzadegun et al., 2015).
Checkpoint Kinase 1 Inhibition and Antiproliferative Activity Compounds structurally related to imidazo[1,5-a]quinoxaline show potent inhibitory activity against Checkpoint kinase 1 (Chk1), a crucial target in cancer therapy. They also exhibit significant antiproliferative activities against various tumor cell lines, highlighting their potential as cancer therapeutics (Conchon et al., 2007).
Potential in Light Emitting Devices The synthesis and characterization of compounds like 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline, which are structurally similar, indicate promising applications in light emitting devices. Their efficient synthesis and desirable photoluminescence characteristics in both solution and solid states point to potential in optoelectronics (Albrecht et al., 2018).
Mecanismo De Acción
The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. Some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-16-3-2-13-10-15(11-14-4-8-24(16)17(13)14)22-19(27)18(26)21-5-1-7-23-9-6-20-12-23/h6,9-12H,1-5,7-8H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFNVHSJVAAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)



![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)
![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)


![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)
![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)